molecular formula C6H6O2S2 B1266796 2-(Thiophen-2-ylthio)acetic acid CAS No. 7342-42-9

2-(Thiophen-2-ylthio)acetic acid

Cat. No. B1266796
CAS RN: 7342-42-9
M. Wt: 174.2 g/mol
InChI Key: FGTPHFGZGZOZGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Thiophen-2-ylthio)acetic acid involves several steps, starting from 2-acetylthiophene, which is condensed with n-butylamine in the presence of a catalyst to obtain acetylthiophene-N-n-butylamine. This intermediate is then reacted with sulfur in an organic solvent to produce N-butylthioamide, which upon hydrolysis yields 2-(Thiophen-2-ylthio)acetic acid. This synthesis route achieves a total yield of 46.5% (Q. Feng, 2007).

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-ylthio)acetic acid and its derivatives is confirmed using various physical-chemical methods of analysis such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. These analyses ensure the accuracy of the synthesized compounds' structures, which is crucial for further applications and studies (А. Safonov, О. Panasenko, Ye. G. Knysh, 2017).

Scientific Research Applications

Biological Activities and Synthesis

2-(Thiophen-2-ylthio)acetic acid derivatives demonstrate a range of biological activities. Salionov (2015) synthesized esthers of this compound, revealing their potential for analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial effects, and as intermediates in various syntheses (Salionov, 2015). Additionally, Safonov, Panasenko, and Knysh (2017) explored the synthesis and properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, emphasizing their potential in pharmaceutical applications (Safonov, Panasenko, & Knysh, 2017).

Electrochemical Sensors

Cha et al. (2003) demonstrated the use of derivatives of 2-(thiophen-2-ylthio)acetic acid in electrochemical hybridization sensors, highlighting their utility in DNA detection and biosensing applications (Cha et al., 2003).

Anticancer Activity

Ünver and Cantürk (2017) synthesized thiophene acetyl salicylic acid esters, including derivatives of 2-(thiophen-2-ylthio)acetic acid, and evaluated their cytotoxic effects against cancer cell lines, suggesting their relevance in cancer therapy (Ünver & Cantürk, 2017).

Electropolymerization and Electrochromic Properties

Zhang et al. (2016) researched the electropolymerization of 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid, indicating its potential use in electrochromic materials and electronic devices (Zhang et al., 2016).

Tautomerism Studies

Pop et al. (2015) investigated the thione-thiol tautomerism in a similar compound, 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, offering insights into the chemical behavior and stability of these compounds (Pop et al., 2015).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of 2-(thiophen-2-ylthio)acetic acid and its derivatives. Feng (2007) discussed a method for synthesizing 2-thiophene acetic acid (Feng, 2007), while Bingöl et al. (2005) synthesized and characterized polymers based on thiophen-3-yl acetic acid esters (Bingöl, Güner, Çırpan, & Toppare, 2005).

Safety And Hazards

The safety information for 2-(Thiophen-2-ylthio)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Future Directions

The compound 2-(thiophen-2-yl)acetic acid has been identified as a potential lead compound for mPGES-1 inhibition, which is a valuable target in both cancer therapy and inflammation therapy . This suggests potential future directions in the development of new drugs for these therapeutic areas .

properties

IUPAC Name

2-thiophen-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTPHFGZGZOZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994142
Record name [(Thiophen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-ylthio)acetic acid

CAS RN

7342-42-9
Record name 2-(2-Thienylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7342-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7342-42-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Thiophen-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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